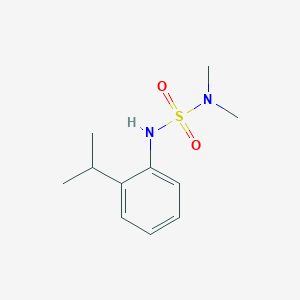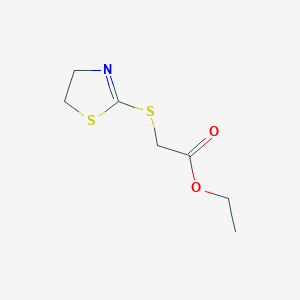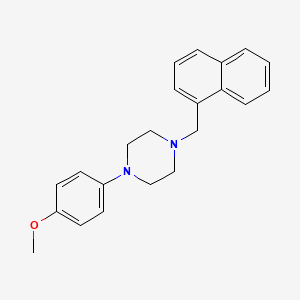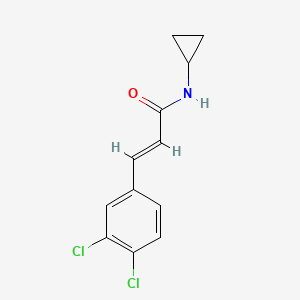
N'-(2-isopropylphenyl)-N,N-dimethylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-isopropylphenyl)-N,N-dimethylsulfamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for its ability to inhibit chloride channels. DIDS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes. In
Mechanism of Action
N'-(2-isopropylphenyl)-N,N-dimethylsulfamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance. N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has also been shown to have an allosteric effect on some chloride channels, leading to a decrease in channel opening probability.
Biochemical and Physiological Effects:
N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including carbonic anhydrase and ATPases. N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has also been shown to have an effect on cell volume regulation, leading to cell swelling or shrinkage depending on the cell type. In addition, N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has been shown to affect the activity of ion channels other than chloride channels, including potassium and calcium channels.
Advantages and Limitations for Lab Experiments
N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has several advantages for lab experiments. It is a potent inhibitor of chloride channels, making it a valuable tool for studying the function of these channels in various cell types. N'-(2-isopropylphenyl)-N,N-dimethylsulfamide is also relatively easy to use, with a simple protocol for adding it to cells or tissues. However, N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has some limitations for lab experiments. It can have off-target effects on other ion channels and enzymes, leading to potential complications in data interpretation. In addition, N'-(2-isopropylphenyl)-N,N-dimethylsulfamide can be toxic to cells at high concentrations, making it important to use appropriate dosages in experiments.
Future Directions
There are several future directions for research involving N'-(2-isopropylphenyl)-N,N-dimethylsulfamide. One area of interest is the development of more specific inhibitors of chloride channels, which would allow for more precise studies of these channels in various cell types. Another area of interest is the use of N'-(2-isopropylphenyl)-N,N-dimethylsulfamide in combination with other drugs to treat diseases such as cystic fibrosis and epilepsy. Finally, there is potential for the use of N'-(2-isopropylphenyl)-N,N-dimethylsulfamide in the development of new therapies for diseases such as cancer, where chloride channels have been shown to play a role in tumor growth and metastasis.
Conclusion:
In conclusion, N-(2-isopropylphenyl)-N,N-dimethylsulfamide, or N'-(2-isopropylphenyl)-N,N-dimethylsulfamide, is a valuable tool for studying chloride channels and their role in cellular processes. N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has a variety of biochemical and physiological effects, and has been widely used in scientific research. While N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has some limitations for lab experiments, it remains an important tool for studying ion channels and their role in disease. There are several future directions for research involving N'-(2-isopropylphenyl)-N,N-dimethylsulfamide, and continued study of this compound is likely to lead to new insights into cellular processes and disease mechanisms.
Synthesis Methods
N'-(2-isopropylphenyl)-N,N-dimethylsulfamide can be synthesized through a multistep process involving the reaction of 2-isopropylphenol with dimethylsulfamoyl chloride. The resulting product is then purified through crystallization and recrystallization to obtain pure N'-(2-isopropylphenyl)-N,N-dimethylsulfamide.
Scientific Research Applications
N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has been widely used in scientific research to study chloride channels and their role in cellular processes. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a valuable tool for studying the function of these channels in various cell types. N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has also been used to study the role of chloride channels in diseases such as cystic fibrosis and epilepsy.
properties
IUPAC Name |
1-(dimethylsulfamoylamino)-2-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)10-7-5-6-8-11(10)12-16(14,15)13(3)4/h5-9,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYXVSVMSCXAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5846036.png)


![N-[4-(benzyloxy)phenyl]-2-methylpropanamide](/img/structure/B5846058.png)
![3-[2-(2,5-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5846059.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide](/img/structure/B5846066.png)
![4-ethyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5846074.png)

![N-[3-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B5846094.png)




